![molecular formula C11H12N8O B7547197 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, also known as EPAC or ESI-09, is a small molecule inhibitor that targets exchange protein activated by cyclic AMP (EPAC). EPAC is a signaling protein that plays a crucial role in various physiological processes, including insulin secretion, cardiovascular function, and neuronal development. The inhibition of EPAC by EPAC inhibitors such as ESI-09 has been shown to have potential therapeutic applications in various diseases.
作用機序
ESI-09 binds to the catalytic site of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and inhibits its activity. 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Rap1 and Rap2. Inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 prevents the activation of Rap1 and Rap2, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including:
1. Modulation of insulin secretion: Inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 has been shown to enhance insulin secretion from pancreatic beta cells.
2. Regulation of blood pressure: Inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 has been shown to lower blood pressure in hypertensive animal models.
3. Anti-inflammatory effects: ESI-09 has been shown to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways.
実験室実験の利点と制限
ESI-09 has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. Specificity: ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and does not affect other signaling pathways.
2. Potency: ESI-09 has a high potency and can be used at low concentrations.
3. Availability: ESI-09 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of ESI-09 for lab experiments include:
1. Solubility: ESI-09 has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Stability: ESI-09 is not stable in some solvents and can degrade over time.
3. Off-target effects: Although ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, it can have off-target effects in some experiments.
将来の方向性
There are several future directions for the research on ESI-09 and its potential therapeutic applications. Some of the notable future directions include:
1. Development of more potent and specific 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
2. Investigation of the role of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide in various diseases and physiological processes.
3. Clinical trials to evaluate the safety and efficacy of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors in humans.
4. Development of targeted drug delivery systems for 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors to improve their efficacy and reduce side effects.
5. Investigation of the potential use of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors in combination with other drugs for synergistic effects.
Conclusion:
ESI-09 is a small molecule inhibitor that targets 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and has potential therapeutic applications in various diseases. The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and cancer. The inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 has been shown to have various biochemical and physiological effects, including modulation of insulin secretion, regulation of blood pressure, and anti-inflammatory effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
合成法
The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis of ESI-09 include 4-amino-1H-pyrazolo[3,4-d]pyrimidine, ethyl 4-bromopyrazole-3-carboxylate, and 1-bromo-2-chloroethane. The reaction involves the coupling of these starting materials using various reagents and solvents, followed by purification using chromatography techniques.
科学的研究の応用
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of ESI-09 include:
1. Diabetes: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide plays a crucial role in insulin secretion from pancreatic beta cells. Inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 has been shown to enhance insulin secretion and improve glucose tolerance in diabetic animal models.
2. Cardiovascular diseases: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide is involved in various cardiovascular functions, including regulation of blood pressure, cardiac hypertrophy, and angiogenesis. ESI-09 has been shown to have potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
3. Cancer: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide is involved in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide by ESI-09 has been shown to have anti-cancer effects in various cancer cell lines.
特性
IUPAC Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-2-19-4-7(8(18-19)9(12)20)16-10-6-3-15-17-11(6)14-5-13-10/h3-5H,2H2,1H3,(H2,12,20)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTKJKRPWXVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

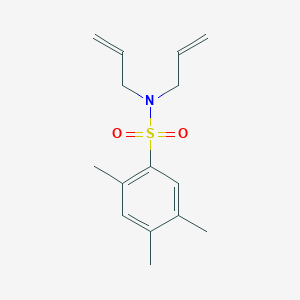
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
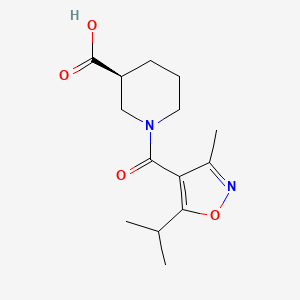
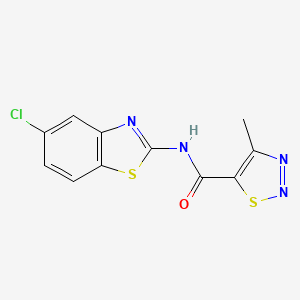
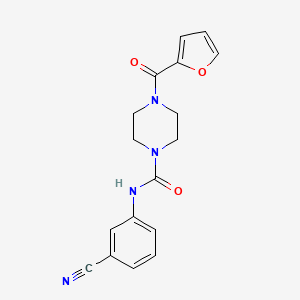
![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7547174.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)
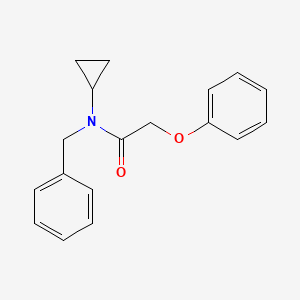
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)